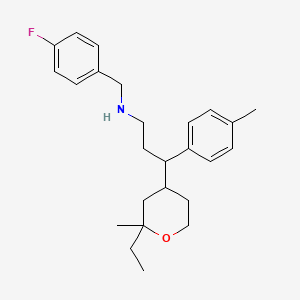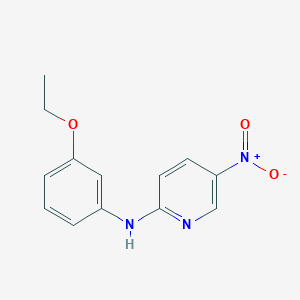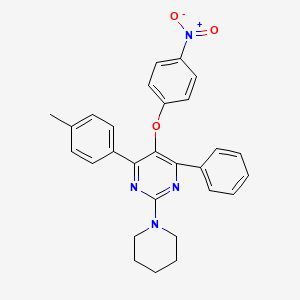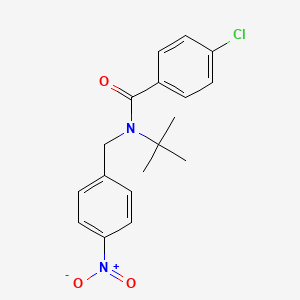![molecular formula C15H23BrN2O2 B5217604 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5217604.png)
1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine, also known as BRL-15572, is a piperazine derivative that has been studied for its potential use in treating various neurological disorders. This compound has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, differentiation, and apoptosis. In
Mécanisme D'action
1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine acts as a selective agonist of the sigma-1 receptor. This receptor is located in the endoplasmic reticulum and has been found to be involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. Activation of the sigma-1 receptor by 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine can lead to the release of various neuroprotective factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
Biochemical and Physiological Effects:
1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been found to have various biochemical and physiological effects. In animal models, 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been shown to improve cognitive function, reduce anxiety and depression-like behavior, and protect against neurotoxicity. In addition, 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been found to increase the expression of BDNF and NGF, which are involved in neuronal survival and growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine in lab experiments is its high affinity for the sigma-1 receptor, which allows for selective activation of this receptor. In addition, 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been found to have neuroprotective effects and can improve cognitive function in animal models. However, one limitation of using 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine. One area of research is the potential use of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine. In addition, further studies are needed to determine the optimal dosage and administration route of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine for therapeutic use.
Méthodes De Synthèse
The synthesis of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine involves the reaction of 2-bromoanisole with ethylene glycol to form 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with 1-(4-methylpiperazin-1-yl)propan-2-ol in the presence of a base to form 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine. The overall yield of this synthesis method is approximately 65%.
Applications De Recherche Scientifique
1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. The sigma-1 receptor has been found to be involved in these diseases, and 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been shown to have a high affinity for this receptor. In addition, 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been found to have neuroprotective effects and can improve cognitive function in animal models.
Propriétés
IUPAC Name |
1-[2-[2-(2-bromophenoxy)ethoxy]ethyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O2/c1-17-6-8-18(9-7-17)10-11-19-12-13-20-15-5-3-2-4-14(15)16/h2-5H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKPVDDEZOOTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-4-(4-chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5217521.png)
![N,N'-bis{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}isophthalamide](/img/structure/B5217530.png)
![1,2-dimethyl-4-(4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B5217533.png)


![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-bromophenyl)acetamide](/img/structure/B5217557.png)

![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide](/img/structure/B5217562.png)

![N-(3-bromophenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B5217574.png)
![1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217582.png)
![4-[(benzylthio)methyl]-N-(3-bromophenyl)benzamide](/img/structure/B5217589.png)
![(2R*,6S*)-2,6-dimethyl-4-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5217590.png)
![N-allyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5217605.png)